

Comparison of different total syntheses of Daphnilongeranin A

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A Comprehensive Comparison of Total Syntheses of Daphnilongeranin A

Daphnilongeranin A, a member of the complex family of Daphniphyllum alkaloids, has presented a formidable challenge to the synthetic chemistry community due to its intricate polycyclic architecture. This guide provides a detailed comparison of the reported total syntheses of this natural product, with a focus on quantitative data, experimental methodologies, and strategic innovations. The primary synthesis discussed is the recent work by the group of Ang Li, which stands as a significant achievement in the field. To date, this remains the sole published total synthesis of **Daphnilongeranin A**, and for comparative context, strategic elements from the synthesis of the closely related Daphnilongeranin B will be referenced.

Quantitative Performance Metrics

The efficiency and elegance of a total synthesis are often measured by key quantitative metrics. The following table summarizes the performance of the total synthesis of **Daphnilongeranin A** by Li and coworkers.



Parameter	Li Group Synthesis (2023)
Longest Linear Sequence	22 steps
Overall Yield	~0.1%
Key Strategies	Biomimetic approach, Late-stage skeletal reorganization
Starting Material	Commercially available materials

Synthetic Strategies and Key Transformations

The total synthesis of **Daphnilongeranin A** by Li's group is a landmark achievement, showcasing a sophisticated biomimetic strategy that leverages late-stage skeletal rearrangements to construct the complex core of the molecule.

Li Group's Biomimetic Approach

The central theme of the Li synthesis is a biomimetic approach that draws inspiration from the proposed biosynthetic pathway of the Daphniphyllum alkaloids. This strategy allows for the construction of multiple stereocenters and the intricate ring system in a highly convergent and stereocontrolled manner.

A key feature of their strategy is the late-stage construction of the characteristic [6-5-7] tricyclic core of **Daphnilongeranin A** through a carefully orchestrated cascade of reactions. This approach stands in contrast to more linear strategies where the core is assembled in a stepwise fashion.

The logical workflow of the Li synthesis is depicted in the following diagram:



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Caption: Workflow of the Li group's total synthesis of **Daphnilongeranin A**.



Experimental Protocols for Key Reactions

For a detailed understanding of the synthetic achievements, the experimental protocols for key transformations are provided below. These procedures are adapted from the supporting information of the cited publication.

Protocol 1: Key [3+2] Cycloaddition

This reaction was instrumental in constructing a key five-membered ring within the molecular framework.

- Reaction: Phosphine-mediated [3+2] cycloaddition
- Procedure: To a solution of the enone precursor (1.0 equiv) and the allenoate coupling partner (1.2 equiv) in toluene (0.1 M) at room temperature was added PBu₃ (0.2 equiv). The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired cycloadduct.

Protocol 2: Late-Stage Skeletal Reorganization

This crucial step involves a biomimetic rearrangement to form the core structure of **Daphnilongeranin A**.

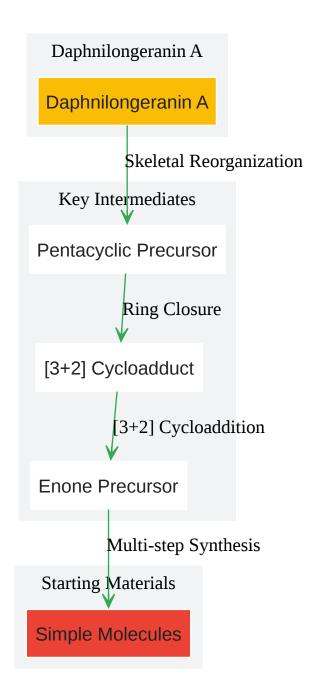
- Reaction: Acid-mediated skeletal rearrangement
- Procedure: The pentacyclic precursor (1.0 equiv) was dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0 °C. The reaction mixture was stirred for 30 minutes, during which the rearrangement occurred. The reaction was then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with dichloromethane, and the combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by preparative thin-layer chromatography to yield Daphnilongeranin A.

Signaling Pathways and Logical Relationships

The strategic decisions in a total synthesis can be visualized as a logical pathway. The following diagram illustrates the key bond formations and strategic disconnections in the



retrosynthesis of **Daphnilongeranin A** by the Li group.



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Caption: Retrosynthetic analysis of **Daphnilongeranin A** by the Li group.

Conclusion



The total synthesis of **Daphnilongeranin A** by the Li group represents a significant advancement in the field of natural product synthesis. Their biomimetic strategy, featuring a remarkable late-stage skeletal reorganization, provides an elegant and efficient solution to the construction of this complex molecular architecture. As the only completed total synthesis of this molecule to date, it sets a high standard for future endeavors in this area. Further research may see the development of alternative strategies, potentially offering different advantages in terms of step count or overall yield, which will be a testament to the ongoing innovation in synthetic organic chemistry.

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